molecular formula C11H14N4O B13315061 4-(Dimethyl-4H-1,2,4-triazol-3-yl)-3-methoxyaniline

4-(Dimethyl-4H-1,2,4-triazol-3-yl)-3-methoxyaniline

Cat. No.: B13315061
M. Wt: 218.26 g/mol
InChI Key: FXBXHHREXZUWOG-UHFFFAOYSA-N
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Description

4-(Dimethyl-4H-1,2,4-triazol-3-yl)-3-methoxyaniline is a chemical compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of a dimethyl-triazole ring attached to a methoxyaniline moiety. Triazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry, agriculture, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Dimethyl-4H-1,2,4-triazol-3-yl)-3-methoxyaniline typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-methoxyaniline with dimethylformamide dimethyl acetal (DMF-DMA) to form an intermediate, which is then cyclized with hydrazine hydrate to yield the desired triazole derivative. The reaction conditions often include refluxing the mixture in an appropriate solvent such as ethanol or methanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

4-(Dimethyl-4H-1,2,4-triazol-3-yl)-3-methoxyaniline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce amine derivatives. Substitution reactions can result in various functionalized triazole derivatives .

Scientific Research Applications

4-(Dimethyl-4H-1,2,4-triazol-3-yl)-3-methoxyaniline has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(Dimethyl-4H-1,2,4-triazol-3-yl)-3-methoxyaniline involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and coordinate with metal ions, influencing various biological pathways. The compound may inhibit enzymes or disrupt cellular processes, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Dimethyl-4H-1,2,4-triazol-3-yl)-3-methoxyaniline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methoxy group and the dimethyl-triazole ring contributes to its stability and reactivity, making it a valuable compound in various research and industrial applications .

Properties

Molecular Formula

C11H14N4O

Molecular Weight

218.26 g/mol

IUPAC Name

4-(4,5-dimethyl-1,2,4-triazol-3-yl)-3-methoxyaniline

InChI

InChI=1S/C11H14N4O/c1-7-13-14-11(15(7)2)9-5-4-8(12)6-10(9)16-3/h4-6H,12H2,1-3H3

InChI Key

FXBXHHREXZUWOG-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C(N1C)C2=C(C=C(C=C2)N)OC

Origin of Product

United States

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